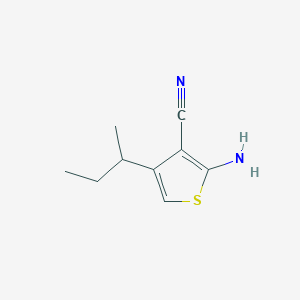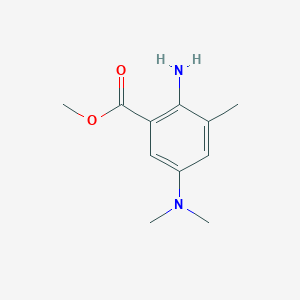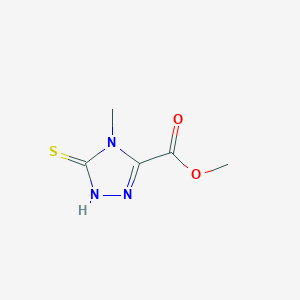
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is an organic compound with the molecular formula C5H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis as well.
化学反应分析
Types of Reactions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
科学研究应用
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals.
作用机制
The mechanism of action of Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
Similar Compounds
3-Mercapto-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the ester group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group and has a thiol group instead of a mercapto group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the mercapto group.
Uniqueness
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the ester and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
68984-32-7 |
|---|---|
分子式 |
C5H7N3O2S |
分子量 |
173.20 g/mol |
IUPAC 名称 |
methyl 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(4(9)10-2)6-7-5(8)11/h1-2H3,(H,7,11) |
InChI 键 |
CFDIVJPYNDPUMS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NNC1=S)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


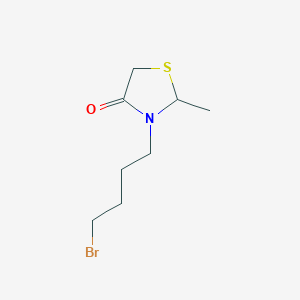
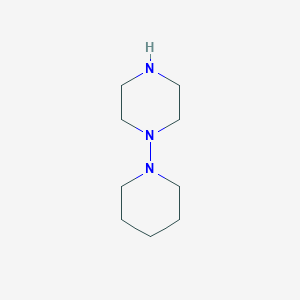
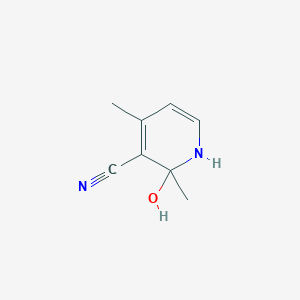
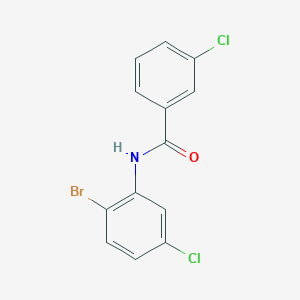
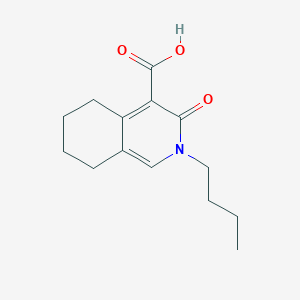
![3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester](/img/structure/B8394112.png)
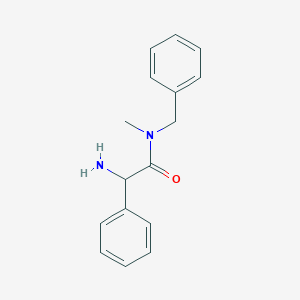


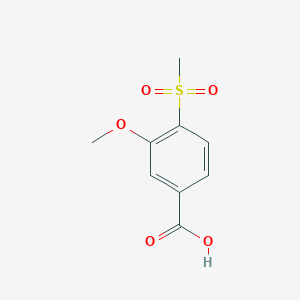
![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)
